N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]ethanesulfonamide
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Overview
Description
N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHANESULFONAMIDE is a chemical compound that features a fluorobenzyl group attached to a pyrazole ring, which is further connected to an ethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHANESULFONAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrazole ring.
Attachment of the Ethanesulfonamide Group: The final step involves the reaction of the intermediate compound with ethanesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Fluorobenzyl halide in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHANESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biology: It is used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the synthesis of other complex molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N1-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. The ethanesulfonamide group can further stabilize the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (ADB-FUBINACA)
- N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (AB-FUBICA)
Uniqueness
N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHANESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its lipophilicity and binding affinity, while the pyrazole and ethanesulfonamide groups contribute to its stability and reactivity.
Properties
Molecular Formula |
C12H14FN3O2S |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]ethanesulfonamide |
InChI |
InChI=1S/C12H14FN3O2S/c1-2-19(17,18)15-12-7-14-16(9-12)8-10-4-3-5-11(13)6-10/h3-7,9,15H,2,8H2,1H3 |
InChI Key |
YZTDFILOZRPZGD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CN(N=C1)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
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